(2E)-N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-3-phenylprop-2-enamide
Description
Properties
IUPAC Name |
(E)-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2S/c1-14(17,11-18-2)10-15-13(16)9-8-12-6-4-3-5-7-12/h3-9,17H,10-11H2,1-2H3,(H,15,16)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQRPXTURXVMFLG-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=CC1=CC=CC=C1)(CSC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CNC(=O)/C=C/C1=CC=CC=C1)(CSC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-3-phenylprop-2-enamide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process. The industrial methods may also include purification steps such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-3-phenylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The phenyl group can be reduced to form a cyclohexyl group.
Substitution: The methylsulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the phenyl group may produce a cyclohexane derivative.
Scientific Research Applications
Chemistry
In chemistry, (2E)-N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-3-phenylprop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.
Biology
In biological research, this compound is studied for its potential interactions with enzymes and other biomolecules. It may serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
In medicine, (2E)-N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-3-phenylprop-2-enamide is investigated for its potential therapeutic effects. It may have applications in the development of new drugs targeting specific pathways or diseases.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various formulations and products.
Mechanism of Action
The mechanism of action of (2E)-N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Physicochemical Properties
Lipophilicity (logD) and solubility are critical for bioavailability:
- Compound 10 (): Substituted with 3-Fluoro-4-(trifluoromethyl)phenyl, exhibits high logD due to hydrophobic halogen/CF₃ groups, correlating with antimicrobial activity .
- Target Compound : The hydroxy group increases hydrophilicity, while the methylsulfanyl and branched alkyl chain may balance lipophilicity. This could enhance metabolic stability compared to highly halogenated analogs.
Structural and Crystallographic Insights
- Hydrogen Bonding : The hydroxy group in the target compound likely participates in hydrogen bonding (as in Etter’s graph set analysis), influencing crystal packing or solubility .
- SHELX Refinement : Structural analogs like KM-568 may employ SHELXL for crystallographic refinement, suggesting similar approaches for the target compound .
Data Table: Key Comparisons
Research Implications and Gaps
- Pharmacological Data : The target compound’s biological profile remains uncharacterized. Testing in epilepsy or antimicrobial assays (as in ) is warranted.
- ADMET Properties : The methylsulfanyl group may influence cytochrome P450 metabolism or plasma protein binding, requiring in silico/in vitro studies.
- Structural Optimization : Substituent variations (e.g., replacing methylsulfanyl with sulfoxide/sulfone) could enhance activity or reduce toxicity.
Biological Activity
Overview
(2E)-N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-3-phenylprop-2-enamide, also known as KM-568, is a compound of interest in medicinal chemistry due to its potential biological activities. This article details its biological activity, focusing on its anticonvulsant properties, mechanisms of action, and safety profile based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A phenyl group
- A hydroxy group
- A methylsulfanyl group
The IUPAC name is (E)-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-3-phenylprop-2-enamide, with the molecular formula and a molecular weight of approximately 271.37 g/mol .
Anticonvulsant Activity
Research has demonstrated that KM-568 exhibits significant anticonvulsant activity across various animal models. Key findings include:
- Maximal Electroshock Test (MES) : The compound showed effective protection against seizures with an ED50 of 44.46 mg/kg in mice when administered intraperitoneally (i.p.) .
- Frings Audiogenic Seizure Model : In this genetic model of epilepsy, KM-568 had an ED50 of 13.21 mg/kg (i.p.), indicating substantial efficacy .
The following table summarizes the anticonvulsant activity across different models:
| Model | Route | ED50 (mg/kg) |
|---|---|---|
| Maximal Electroshock (Mice) | i.p. | 44.46 |
| Maximal Electroshock (Rats) | p.o. | 30.81 |
| Frings Audiogenic Seizure (Mice) | i.p. | 13.21 |
| 6-Hz Psychomotor Seizure (Mice) | i.p. | 71.55 |
These results suggest that KM-568 could serve as a promising lead compound for the development of new antiepileptic drugs.
The mechanism by which KM-568 exerts its anticonvulsant effects involves interaction with specific molecular targets, likely including neurotransmitter receptors and enzymes associated with seizure pathways. The compound's structure suggests it may modulate GABAergic or glutamatergic systems, which are critical in seizure activity .
Safety Profile
In vitro studies have shown that KM-568 is non-mutagenic according to the Ames test and exhibits low cytotoxicity in human cell lines (HepG2 and H9c2) at concentrations up to 100 µM . This safety profile supports its potential for further preclinical studies.
Case Studies and Research Findings
Several studies have explored the biological activity of similar cinnamamide derivatives, reinforcing the pharmacological potential of compounds like KM-568:
- Cinnamamide Derivatives : Various derivatives have been tested for anticonvulsant properties, indicating a structure-activity relationship where modifications to the phenyl ring and olefin linker influence efficacy .
- Preclinical Safety Evaluations : The safety assessments conducted on KM-568 suggest that it possesses favorable pharmacokinetic properties, making it a candidate for further development in treating epilepsy and related disorders .
Q & A
Q. What synthetic methodologies are recommended for preparing (2E)-N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-3-phenylprop-2-enamide?
Answer: The compound is typically synthesized via multi-step organic reactions. Key steps include:
- Coupling reactions : Amide bond formation between 3-phenylprop-2-enoic acid derivatives and the hydroxy-methylsulfanylpropylamine moiety using coupling agents like EDCI/HOBt .
- Protection/deprotection : Hydroxyl and thioether groups may require protection (e.g., tert-butyldimethylsilyl) to prevent side reactions during synthesis .
- Purification : Column chromatography or preparative HPLC (≥98% purity) is recommended to isolate the final product .
Q. How can researchers validate the purity and structural identity of this compound?
Answer:
- Analytical techniques :
- Elemental analysis : Carbon, hydrogen, nitrogen, and sulfur percentages should match theoretical values (±0.4%) .
Advanced Research Questions
Q. What crystallographic approaches are suitable for resolving the compound’s 3D structure?
Answer:
- Single-crystal X-ray diffraction (SCXRD) : Use SHELXL for refinement and ORTEP-3 for visualizing hydrogen-bonding networks .
- Challenges : Crystallization may require slow evaporation in polar solvents (e.g., ethanol/water mixtures). Twinning or low-resolution data can be addressed via SHELXD for structure solution .
- Key parameters : Report bond angles (e.g., C–S–C ~104°) and torsion angles of the enamide group to confirm (2E) stereochemistry .
Q. How do intermolecular hydrogen bonds influence the compound’s stability and reactivity?
Answer:
- Graph set analysis (e.g., Etter’s notation) reveals motifs like chains involving the hydroxy and amide groups, stabilizing the crystal lattice .
- Thermogravimetric analysis (TGA) : Hydrogen bonding correlates with higher melting points (~180–190°C) and reduced hygroscopicity .
- Reactivity : Strong intramolecular O–H···N bonds may limit nucleophilic attack at the amide carbonyl .
Q. What strategies resolve contradictions in spectroscopic or computational data during characterization?
Answer:
- Cross-validation : Compare experimental IR (e.g., C=O stretch at ~1650 cm⁻¹) with DFT-calculated vibrational spectra .
- Dynamic NMR : Detect rotational barriers in the methylsulfanyl group if splitting occurs in proton signals .
- Impurity profiling : Use LC-MS/MS to identify byproducts (e.g., oxidized sulfanyl groups) and adjust reaction conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
